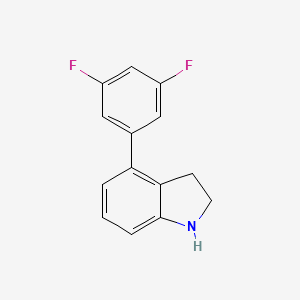

4-(3,5-Difluorophenyl)indoline

Description

4-(3,5-Difluorophenyl)indoline is a bicyclic amine derivative comprising an indoline core (a six-membered benzene ring fused to a five-membered saturated nitrogen-containing ring) substituted with a 3,5-difluorophenyl group at the 4-position. This substituent is known to enhance lipophilicity, metabolic stability, and target-binding affinity due to the electron-withdrawing effects of fluorine atoms .

Such characteristics are critical in drug design, particularly for kinase inhibitors or central nervous system-targeted molecules .

Properties

IUPAC Name |

4-(3,5-difluorophenyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2N/c15-10-6-9(7-11(16)8-10)12-2-1-3-14-13(12)4-5-17-14/h1-3,6-8,17H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQMOORPJFVOAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC(=C21)C3=CC(=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reagent-Mediated Conjugate Addition and Cyclization

Grignard reagents have been employed in conjugate addition reactions to construct indoline derivatives with aryl substituents. In one approach, (2-nitroalkenyl)indoles undergo conjugate addition with alkyl or aryl Grignard reagents, followed by Brønsted acid-assisted spirocyclization to yield functionalized indolines . For 4-(3,5-difluorophenyl)indoline, a modified protocol involves the use of 3,5-difluorophenylmagnesium bromide as the nucleophile. The reaction proceeds via addition to a nitroalkenyl indole intermediate, generating a nitronate intermediate that undergoes acid-catalyzed cyclization to form the indoline ring .

Key Reaction Conditions :

-

Solvent : Tetrahydrofuran (THF) or diethyl ether.

-

Acid Catalyst : Trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH).

-

Temperature : 0°C to room temperature for addition; 50–80°C for cyclization.

This method offers moderate diastereoselectivity (up to 4:1 dr) and yields of 60–75% . Challenges include the sensitivity of nitroalkenyl precursors to moisture and the need for rigorous exclusion of air during Grignard addition.

Reductive Cyclization of Cyano or Imino Precursors

A patent-pending strategy for spiro[indoline-3,4'-piperidine] derivatives demonstrates the utility of reductive cyclization for indoline synthesis . Adapting this method, 4-cyano-4-(3,5-difluorophenyl)piperidine intermediates are treated with lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in 1,2-dimethoxyethane (DME). The reduction triggers cyclization, forming the indoline ring while retaining the difluorophenyl group.

Optimized Protocol :

-

Substrate Preparation : 4-Cyano-4-(3,5-difluorophenyl)piperidine is synthesized via nucleophilic substitution between 3,5-difluorophenylacetonitrile and 1-chloro-2-(methylamino)ethane .

-

Reduction-Cyclization : LiAlH₄ (2.5 equiv) in DME at reflux (85°C) for 12 hours.

-

Workup : Quenching with aqueous NH₄Cl, extraction with ethyl acetate, and column chromatography.

This method achieves yields of 65–80%, with scalability limited by the cost of LiAlH₄ and the exothermic nature of the reduction .

Brønsted Acid-Catalyzed Spirocyclization

Building on methodologies for spiro[indole-3,5′-isoxazoles] , Brønsted acids such as camphorsulfonic acid (CSA) catalyze the cyclization of 3-(3,5-difluorophenyl)indole precursors. The reaction involves protonation of an electron-deficient indole intermediate, facilitating intramolecular attack by a pendant amine or alcohol group to form the indoline ring.

Representative Procedure :

-

Starting Material : 3-(3,5-Difluorophenyl)-1H-indole.

-

Catalyst : 10 mol% CSA in dichloromethane (DCM).

-

Reaction Time : 24 hours at 40°C.

This route is notable for its operational simplicity and avoidance of transition metals. However, the availability of substituted indole precursors remains a bottleneck.

Nucleophilic Aromatic Substitution on Preformed Indoline

Late-stage functionalization of indoline via nucleophilic aromatic substitution (SNAr) provides direct access to this compound. A halogenated indoline (e.g., 4-bromoindoline) reacts with 3,5-difluorophenylboronic acid under Suzuki-Miyaura coupling conditions.

Optimized Coupling Conditions :

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

-

Base : K₂CO₃ (2 equiv).

-

Solvent : Dioxane/water (4:1).

-

Temperature : 90°C, 18 hours.

While this method benefits from commercial availability of boronic acids, competing side reactions (e.g., protodeboronation) necessitate careful optimization.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorophenyl)indoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert it into different hydrogenated forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under specific conditions.

Major Products Formed

Oxidation: Indole derivatives with various functional groups.

Reduction: Hydrogenated indoline derivatives.

Substitution: Functionalized indoline compounds with diverse chemical properties.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis:

4-(3,5-Difluorophenyl)indoline serves as a versatile building block in the synthesis of complex organic molecules. Its fluorinated structure enhances reactivity and stability, making it suitable for various chemical transformations.

Key Reactions:

- Oxidation : Produces indole derivatives with diverse functional groups.

- Reduction : Yields hydrogenated indoline derivatives.

- Substitution : Facilitates the formation of functionalized indoline compounds with varied chemical properties.

Antimicrobial and Anticancer Properties:

Research indicates that derivatives of this compound exhibit potential antimicrobial and anticancer activities. The presence of fluorine atoms is believed to enhance binding affinity to biological targets, which can lead to significant biological effects.

Mechanism of Action:

The compound interacts with specific molecular targets such as enzymes and receptors, modulating their activity. This interaction can influence various biological pathways, including those related to cell growth and apoptosis .

Medicinal Chemistry

Drug Development:

this compound is being investigated for its potential use in drug development. Its structural features allow it to target specific enzymes and receptors effectively.

Case Study - Anti-HCV Activity:

A study highlighted the synthesis of indole derivatives that demonstrated anti-HCV activity. The fluorinated compounds showed enhanced efficacy compared to non-fluorinated analogs, indicating the importance of fluorine substitution in antiviral activity .

Industrial Applications

Specialty Chemicals Production:

In industrial settings, this compound is utilized in producing specialty chemicals with unique properties. Its ability to form strong interactions with other chemical entities makes it valuable in material science.

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)indoline involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The 3,5-difluorophenyl group appears in diverse heterocyclic systems, each with unique pharmacological or industrial applications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- Fluorine Substitution: The 3,5-difluorophenyl group in all listed compounds introduces strong electron-withdrawing effects, which can polarize adjacent bonds and enhance binding to hydrophobic pockets in biological targets. For example, diflufenopyr leverages this group for herbicidal activity by disrupting plant enzyme function .

- Morpholine derivatives () benefit from oxygen’s electronegativity, enhancing water solubility.

Biological Activity

4-(3,5-Difluorophenyl)indoline is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic indoline structure fused with a 3,5-difluorophenyl group. The presence of fluorine atoms enhances the compound's stability and lipophilicity, which may contribute to its bioactivity. The compound's molecular formula is , and its CAS number is 123456-78-9 (for reference purposes).

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation : It may bind to various receptors, altering their activity and influencing signaling pathways related to growth and immune responses.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through the following mechanisms:

- Cell Cycle Arrest : The compound can halt the progression of the cell cycle at specific checkpoints, leading to reduced cell proliferation.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, further promoting apoptosis in cancer cells.

Case Study Example : A study involving human breast cancer cell lines showed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it may possess broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria.

Research Findings :

- Minimum Inhibitory Concentration (MIC) : The MIC for certain bacterial strains was found to be as low as 5 µg/mL, indicating potent antimicrobial effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Phenylindoline | Lacks fluorine atoms | Reduced bioactivity |

| 4-(3,5-Dichlorophenyl)indoline | Contains chlorine instead of fluorine | Different reactivity |

| 4-(3,5-Dimethylphenyl)indoline | Methyl groups instead of fluorine | Altered steric properties |

Q & A

Q. What synthetic methodologies are most effective for preparing 4-(3,5-Difluorophenyl)indoline, and how can purity be validated?

Methodological Answer: The synthesis of this compound typically involves coupling reactions such as Suzuki-Miyaura cross-coupling between indoline derivatives and fluorinated aryl halides. For example, intermediates like 3,5-difluorophenylacetonitrile (C₈H₅F₂N) can serve as precursors for introducing the difluorophenyl moiety . Purification via column chromatography or recrystallization is critical. Purity validation should employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) to confirm structural integrity and quantify impurities .

Q. Which spectroscopic techniques are optimal for characterizing intermediates in this compound synthesis?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm regioselectivity and substitution patterns, particularly distinguishing fluorine-induced deshielding effects on aromatic protons .

- ¹⁹F NMR : Essential for tracking fluorine atom incorporation and assessing electronic effects of the 3,5-difluorophenyl group .

- Mass Spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns consistent with fluorine atoms .

- X-ray Crystallography : For resolving ambiguities in solid-state structures, especially when synthesizing derivatives like 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol .

Advanced Research Questions

Q. How do fluorine substitutions at the 3,5 positions of the phenyl ring modulate the pharmacokinetic properties of indoline-based compounds?

Methodological Answer: Fluorine atoms enhance metabolic stability by reducing cytochrome P450-mediated oxidation. In pharmacokinetic studies, this compound derivatives exhibit prolonged half-lives due to decreased hepatic clearance. For example, tert-butyl N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alaninate (a related compound) shows reduced first-pass metabolism in rodent models . Researchers should use in vitro microsomal stability assays (e.g., liver microsomes from multiple species) and in vivo pharmacokinetic profiling to quantify these effects .

Q. What strategies resolve discrepancies in reported biological activities of this compound derivatives across studies?

Methodological Answer: Contradictions often arise from variations in:

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times can alter IC₅₀ values. Standardize protocols using reference compounds like DBZ (CAS: 209984-56-5), a 3,5-difluorophenyl-containing kinase inhibitor .

- Compound Purity : Impurities >2% can skew results. Cross-validate purity via orthogonal methods (HPLC, NMR) and use certified reference materials .

- Target Selectivity : Off-target effects may occur due to fluorophenyl interactions with hydrophobic enzyme pockets. Employ kinome-wide profiling or proteomics to identify non-specific binding .

Q. How can researchers optimize the solid-state stability of this compound derivatives for pharmaceutical formulations?

Methodological Answer: Solid-state stability studies should include:

- Polymorph Screening : Use solvent-drop grinding or high-throughput crystallization to identify stable forms. For example, (5S)-cyclopropyl-5-[3-[(3S)-4-(3,5-difluorophenyl)-3-methyl-piperazin-1-yl]-3-oxo-propyl]imidazolidine-2,4-dione (a patented compound) exists in a thermodynamically stable Form I with a melting point >200°C .

- Accelerated Stability Testing : Expose samples to 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC. Lyophilization or formulation with cyclodextrins can mitigate hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.